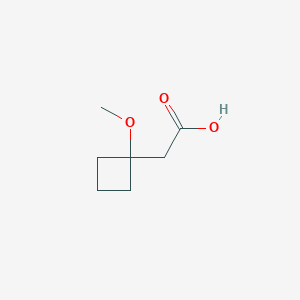

2-(1-Methoxycyclobutyl)acetic acid

Description

2-(1-Methoxycyclobutyl)acetic acid (molecular formula C₇H₁₂O₃, InChIKey: VXTNKQXAIZLXRP-UHFFFAOYSA-N) is a cyclobutane-containing carboxylic acid derivative. Its structure features a methoxy-substituted cyclobutyl ring attached to an acetic acid moiety via a methylene bridge. The compound’s SMILES notation, COC1(CCC1)CC(=O)O, highlights the methoxy group at the 1-position of the cyclobutane ring and the carboxylic acid group . Predicted collision cross-section (CCS) values for its adducts, such as [M+H]⁺ (131.5 Ų) and [M-H]⁻ (128.4 Ų), suggest a compact molecular geometry, likely influenced by the rigid cyclobutane ring .

Properties

IUPAC Name |

2-(1-methoxycyclobutyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-7(3-2-4-7)5-6(8)9/h2-5H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXTNKQXAIZLXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCC1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methoxycyclobutyl)acetic acid typically involves the reaction of cyclobutanone with methanol in the presence of an acid catalyst to form 1-methoxycyclobutanol. This intermediate is then oxidized to this compound using an oxidizing agent such as potassium permanganate or chromium trioxide .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

2-(1-Methoxycyclobutyl)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclobutyl derivatives.

Scientific Research Applications

2-(1-Methoxycyclobutyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Methoxycyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, altering their activity, and modulating biochemical pathways. Detailed studies on its mechanism of action are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutane Ring

Table 1: Comparison of Cyclobutane Derivatives

*Calculated molecular weight based on formula.

Structural Insights :

- Amino Substitution: The amino derivative (C₇H₁₃NO₃) exhibits a higher CCS (139.0 Ų) compared to the parent compound (131.5 Ų), likely due to the bulkier -NH₂ group increasing steric hindrance .

- Fluorine Substitution : The difluoro analog (C₇H₁₀F₂O₃) lacks CCS data but is expected to exhibit altered solubility and metabolic stability due to fluorine’s electronegativity .

Cyclohexane and Benzofuran Analogs

Table 2: Comparison with Larger Ring Systems

Key Differences :

- Cyclohexane Derivatives: The cyclohexyl analog (C₁₀H₁₇NO₃) has a larger, more flexible ring, enabling conformational diversity. Its amide group (-NHCO-) facilitates hydrogen bonding in biological systems .

- Benzofuran Derivatives : The benzofuran-containing compound (C₁₉H₂₄O₃S) forms stable O–H∙∙O hydrogen-bonded dimers in crystals, a feature absent in the cyclobutane parent due to steric constraints .

Halogenated and Aromatic Derivatives

Table 3: Halogen-Substituted Analogs

Electronic Effects :

- The bromine atom in C₉H₉BrO₃ causes significant angle distortions (C–C–C = 121.5° vs. 118.2° for -OCH₃), reflecting its electron-withdrawing nature. This contrasts with the electron-donating methoxy group in the cyclobutane parent .

Biological Activity

2-(1-Methoxycyclobutyl)acetic acid, a compound characterized by its unique substitution pattern, has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves:

- Formation of Intermediate : Cyclobutanone reacts with methanol in the presence of an acid catalyst to yield 1-methoxycyclobutanol.

- Oxidation : The intermediate is subsequently oxidized using potassium permanganate or chromium trioxide to produce the final compound.

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate biochemical pathways by binding to molecular targets, thereby altering their activity.

Potential Therapeutic Effects

Research indicates several potential therapeutic applications:

- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation in preliminary models.

- Antimicrobial Properties : Studies suggest it may possess activity against certain pathogens, although detailed investigations are ongoing.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1: Anti-inflammatory Effects | In vitro studies demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in macrophages. |

| Study 2: Antimicrobial Activity | The compound exhibited inhibitory effects against various bacterial strains, suggesting potential as a novel antimicrobial agent. |

| Study 3: Enzyme Interaction | Research indicated that the compound interacts with cyclooxygenase enzymes, potentially influencing pain and inflammatory pathways. |

Comparative Analysis

When compared to structurally similar compounds, such as 2-(2-Methoxycyclobutyl)acetic acid and 1-Methoxycyclobutyl acetic acid, this compound demonstrates unique biological properties due to its specific substitution pattern.

| Compound | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Contains a methoxy group on the cyclobutane ring | Anti-inflammatory, antimicrobial |

| 2-(2-Methoxycyclobutyl)acetic acid | Different substitution pattern | Limited biological data |

| 1-Methoxycyclobutyl acetic acid | Lacks acetic acid moiety | Minimal activity reported |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.